NNK (Standard)

Description

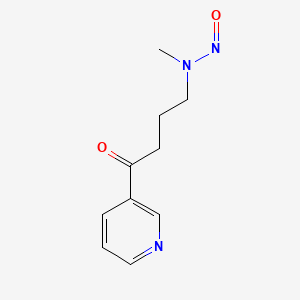

4-(n-nitroso-n-methylamino)-1-(3-pyridyl)-1-butanone (nnk) is a pale yellow crystalline solid. (NTP, 1992)

4-(N-nitrosomethylamino)-1-(3-pyridyl)butan-1-one is a nitrosamine and a member of pyridines.

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone has been reported in Nicotiana tabacum with data available.

4-Methylnitrosamino-1,3-pyridyl-1-butanone is a yellowish crystalline solid nitrosamine that naturally occurs in tobacco products by oxidation and nitrosation of nicotine during the making and smoking of tobacco. 4-Methylnitrosamino-1,3-pyridyl-1-butanone is only used as a research chemical to induce tumorigenesis. This substance is reasonably anticipated to be a human carcinogen. (NCI05)

structure; from tobacco smoke

Properties

IUPAC Name |

N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAQQSHRLBFIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)C1=CN=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020881 | |

| Record name | 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-(n-nitroso-n-methylamino)-1-(3-pyridyl)-1-butanone (nnk) is a pale yellow crystalline solid. (NTP, 1992), Pale yellow solid; [CAMEO] White solid; [MSDSonline], Solid | |

| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7858 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10 to 50 mg/mL at 65.3 °F (NTP, 1992), Soluble in water and organic solvents | |

| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

less than 1 (NTP, 1992) | |

| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Light-yellow crystalline soild | |

CAS No. |

64091-91-4, 64091-50-5 | |

| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64091-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanone, 4-(methylnitrosamino)-1-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064091505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NNK (carcinogen) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064091914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanone, 4-(methylnitrosoamino)-1-(3-pyridinyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(N-NITROSOMETHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S395EDO61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151 to 153 °F (NTP, 1992), 63 °C, 64 °C | |

| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Carcinogenic Cascade of NNK: A Deep Dive into its Molecular Mechanisms

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nicotine-derived nitrosamine (B1359907) ketone (NNK), a potent procarcinogen found in tobacco products, is a major etiological agent in the development of various cancers, most notably lung adenocarcinoma.[1][2] Its carcinogenic activity is not direct; rather, it requires metabolic activation to exert its genotoxic and tumor-promoting effects.[3][4] This technical guide provides a comprehensive overview of the core mechanisms of NNK-induced carcinogenesis, from its metabolic activation and subsequent DNA damage to the dysregulation of critical cellular signaling pathways.

Metabolic Activation: The Genesis of Genotoxicity

The journey of NNK from a stable procarcinogen to a DNA-damaging agent begins with its metabolic activation, a process primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2A13, which is highly expressed in the lung.[3] This activation proceeds through three main pathways: α-hydroxylation, carbonyl reduction, and pyridine (B92270) N-oxidation.

-

α-Hydroxylation: This is the principal metabolic activation pathway and occurs at two positions: the α-methyl and α-methylene carbons.

-

α-methylene hydroxylation generates a methyldiazonium ion, a highly reactive species that methylates DNA, forming adducts such as O⁶-methylguanine (O⁶-meG) and 7-methylguanine (B141273) (7-meG).

-

α-methyl hydroxylation produces a pyridyloxobutyl (POB) diazonium ion, which reacts with DNA to form bulky POB-DNA adducts.

-

-

Carbonyl Reduction: NNK can be reduced to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which is also a potent lung carcinogen. NNAL itself can undergo α-hydroxylation, leading to the formation of pyridylhydroxybutyl (PHB) DNA adducts.

-

Pyridine N-oxidation and Glucuronidation: These are generally considered detoxification pathways, as they produce more water-soluble metabolites that can be excreted.

DNA Adduct Formation and Mutagenesis

The reactive metabolites generated from NNK's metabolic activation covalently bind to DNA, forming a variety of DNA adducts. These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes that regulate cell growth and death. The primary types of NNK-induced DNA adducts include:

-

Methyl Adducts: O⁶-meG is a particularly pro-mutagenic lesion that frequently leads to G:C to A:T transition mutations. Such mutations are commonly found in the KRAS proto-oncogene in lung adenocarcinomas from smokers.

-

Pyridyloxobutyl (POB) and Pyridylhydroxybutyl (PHB) Adducts: These are bulkier adducts that can distort the DNA helix and interfere with DNA replication and transcription. Their repair is often handled by the nucleotide excision repair (NER) pathway.

The formation and persistence of these DNA adducts are critical initiating events in NNK-induced carcinogenesis.

Dysregulation of Cellular Signaling Pathways

Beyond its direct genotoxic effects, NNK and its metabolites can also promote carcinogenesis by hijacking cellular signaling pathways that control cell proliferation, survival, and migration. This occurs through the interaction of NNK with various cell surface receptors.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling

NNK can bind to and activate nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is expressed on various cell types, including lung epithelial cells. This activation triggers a cascade of downstream signaling events:

-

Src/PKCι/FAK Pathway: NNK-induced activation of α7-nAChR leads to the stimulation of the c-Src, PKCι, and FAK protein kinase cascade. This signaling loop promotes cell migration and invasion, contributing to the metastatic potential of cancer cells.

-

MAPK/ERK Pathway: Activation of nAChRs can also lead to the stimulation of the Ras/Raf/MEK/ERK (MAPK) pathway, a central regulator of cell proliferation.

β-Adrenergic Receptor (β-AR) Signaling

NNK has been shown to act as an agonist for β-adrenergic receptors (β-ARs). The binding of NNK to β-ARs on lung cells initiates a signaling cascade that promotes cell growth and survival:

-

cAMP/PKA Pathway: Activation of β-ARs leads to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA).

-

Downstream Effectors: PKA can then phosphorylate and activate various downstream targets, including those involved in the release of arachidonic acid, which can further stimulate cell proliferation. This pathway can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the PI3K/Akt and MAPK pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell survival, growth, and proliferation. NNK has been shown to activate this pathway in lung cells, contributing to the inhibition of apoptosis and the promotion of cell survival.

Wnt Signaling Pathway

Recent evidence suggests that NNK can induce the production of reactive oxygen species (ROS), which in turn can activate the Wnt signaling pathway. The Wnt pathway is known to play a crucial role in the maintenance of cancer stem cells, which are thought to be a key driver of tumor initiation and recurrence.

Quantitative Data on NNK Carcinogenesis

The carcinogenic potency of NNK has been extensively studied in various animal models. The following tables summarize key quantitative data from these studies.

Table 1: Tumor Incidence in Rodents Exposed to NNK

| Animal Model | Route of Administration | NNK Dose | Tumor Incidence | Reference |

| A/J Mice | Intraperitoneal injection | 10 µmol | 100% lung adenomas | |

| F344 Rats | Subcutaneous injection | 1 mg/kg, 3x/week for 20 weeks | 83% lung tumors | |

| Syrian Golden Hamsters | Subcutaneous injection | 0.5 mg/kg, 3x/week for 20 weeks | 90% lung tumors | |

| Male Ferrets | Intraperitoneal injection | 50 mg/kg | 66.7% lung tumors after 32 weeks |

Table 2: Levels of NNK-Induced DNA Adducts in Rodent Tissues

| Animal Model | Tissue | Adduct Type | Adduct Level (adducts/10⁷ nucleotides) | Reference |

| F344 Rats | Lung | O⁶-methylguanine | ~15 | |

| F344 Rats | Liver | O⁶-methylguanine | ~5 | |

| A/J Mice | Lung | HPB-releasing adducts | ~2.5 | |

| F344 Rats | Liver | N⁶-HOCH₂-dAdo | 3720 ± 2210 fmol/mg DNA | |

| F344 Rats | Lung | N⁶-HOCH₂-dAdo | 615 ± 504 fmol/mg DNA |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research on NNK-induced carcinogenesis. The following provides an overview of key experimental protocols.

Protocol 1: Detection of DNA Adducts by ³²P-Postlabeling Assay

This highly sensitive method is used to detect a wide range of DNA adducts without prior knowledge of their chemical structure.

Workflow:

-

DNA Isolation and Purification: High molecular weight DNA is isolated from tissues or cells exposed to NNK using standard phenol-chloroform extraction or commercial kits.

-

DNA Digestion: The purified DNA is enzymatically digested to 3'-mononucleoside monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional): To increase sensitivity, normal nucleotides can be removed by digestion with nuclease P1, which does not cleave the phosphodiester bond 3' to an adducted nucleotide.

-

³²P-Labeling: The adducted nucleotides are then labeled at the 5'-position with high-specific-activity [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC).

-

Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.

Protocol 2: Western Blot Analysis of Signaling Protein Activation

This technique is used to detect and quantify the phosphorylation (activation) of key proteins in the signaling pathways affected by NNK.

Workflow:

-

Cell Culture and Treatment: Cells (e.g., human lung epithelial cells) are cultured and treated with NNK at various concentrations and for different time points.

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Protein concentration is determined using a standard assay (e.g., BCA).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt). A separate blot is often probed with an antibody against the total protein as a loading control.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The signal is then detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imager.

Conclusion

The carcinogenic mechanism of NNK is a multi-faceted process involving metabolic activation to genotoxic intermediates, the formation of mutagenic DNA adducts, and the subversion of key cellular signaling pathways that regulate cell growth, survival, and motility. A thorough understanding of these intricate molecular events is paramount for the development of effective strategies for the prevention and treatment of tobacco-related cancers. This guide provides a foundational framework for researchers and drug development professionals engaged in this critical area of study. Further investigation into the interplay between these pathways and the development of targeted inhibitors holds significant promise for mitigating the devastating health consequences of tobacco use.

References

biological effects of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone

An In-depth Technical Guide on the Biological Effects of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects of the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNK is a key carcinogen in tobacco products and is strongly implicated in the etiology of lung cancer and other malignancies.[1][2] This document details its metabolic activation, mechanisms of DNA damage, and the subsequent alterations in cellular signaling pathways that contribute to tumorigenesis.

Carcinogenicity and Tumorigenesis

NNK is a potent systemic carcinogen that primarily induces lung tumors in laboratory animals, regardless of the route of administration.[3][4] It has been shown to cause lung, nasal cavity, liver, and pancreatic tumors in various animal models, including mice, rats, and hamsters.[3] The International Agency for Research on Cancer (IARC) has classified NNK as a Group 1 human carcinogen.

Quantitative Data on NNK-Induced Tumorigenesis in Animal Models

The following table summarizes data from various studies on the tumorigenic effects of NNK in different animal models.

| Animal Model | NNK Dose and Administration Route | Duration of a Study | Tumor Incidence | Tumor Type | Reference |

| A/J Mice | Single intraperitoneal (i.p.) injection of 10 µmol | 16 weeks | 100% | Lung adenomas | |

| A/J Mice | 100 mg/kg i.p. on days 14, 16, and 18 of gestation | 24 weeks | 18% in progeny, 93% in mothers | Lung tumors | |

| A/J Mice | 100 mg/kg single i.p. injection | 54 weeks | >50% of lesions were carcinomas | Lung hyperplasia, adenomas, and carcinomas | |

| Swiss Mice | 50 mg/kg i.p. at various intervals after birth | 13-15 months | 57% in males, 37% in females | Lung cancer and hepatocellular tumors | |

| F344 Rats | Subcutaneous (s.c.), in drinking water, or intratracheal instillation | Not Specified | High Incidence | Lung cancer | |

| Syrian Golden Hamsters | Single s.c. injection of 1, 3.3, or 10 mg | 72 weeks | 15%, 35%, and 42.1%, respectively | Respiratory tract tumors (lung, nasal mucosa, trachea) | |

| Ferrets | 50 mg/kg i.p. injection | 32 weeks | 66.7% | Lung preneoplastic lesions and tumors |

Metabolic Activation and DNA Adduct Formation

NNK itself is a procarcinogen and requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2A6 and CYP2A13, leading to the formation of highly reactive intermediates that can form adducts with DNA.

Metabolic Activation Pathways

There are two major metabolic activation pathways for NNK:

-

α-Methylene Hydroxylation: This pathway generates a methyldiazonium ion, which is a powerful methylating agent. This ion can transfer a methyl group to DNA bases, forming adducts such as 7-methylguanine (B141273) (7-mG) and O⁶-methylguanine (O⁶-mG). O⁶-mG is a particularly pro-mutagenic lesion that can lead to G:C to A:T transition mutations if not repaired.

-

α-Methyl Hydroxylation: This pathway leads to the formation of a pyridyloxobutyl (POB) diazonium ion. This reactive species can pyridyloxobutylate DNA, forming bulky DNA adducts.

Additionally, NNK can be reduced to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which is also a potent lung carcinogen and can undergo similar metabolic activation pathways.

Cellular Signaling Pathways

Beyond its genotoxic effects through DNA adduction, NNK can also promote cancer development by aberrantly activating several intracellular signaling pathways. This non-genotoxic mechanism is often initiated by the binding of NNK to cell surface receptors.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling

NNK is a high-affinity agonist for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which are expressed on various cell types, including lung epithelial and cancer cells. Binding of NNK to α7-nAChR can trigger a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion.

PI3K/Akt and MAPK/ERK Pathways

Activation of nAChRs by NNK often leads to the subsequent activation of two major downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Both pathways are central regulators of cell growth, proliferation, and survival, and their constitutive activation is a hallmark of many cancers.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the biological effects of NNK.

NNK-Induced Lung Tumorigenesis in A/J Mice

This protocol describes the induction of lung tumors in A/J mice using intraperitoneal injections of NNK.

-

Materials:

-

Female A/J mice (6-8 weeks old)

-

NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone)

-

Sterile saline (0.9% NaCl)

-

Syringes and needles (27-gauge)

-

-

Procedure:

-

Prepare a stock solution of NNK in sterile saline at a concentration of 10 mg/mL.

-

Administer a single intraperitoneal (i.p.) injection of NNK at a dose of 100 mg/kg body weight. Control mice should receive an equivalent volume of sterile saline.

-

Alternatively, for chronic exposure models, administer weekly i.p. injections of NNK at a dose of 50 mg/kg for 8 weeks.

-

House the mice under standard laboratory conditions with ad libitum access to food and water.

-

Monitor the health of the mice regularly.

-

At the end of the study period (e.g., 16-20 weeks), euthanize the mice.

-

Dissect the lungs and fix them in 10% neutral buffered formalin.

-

Count the number of surface lung tumors under a dissecting microscope.

-

Embed the lung tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological analysis to confirm tumor type (e.g., adenoma, adenocarcinoma).

-

References

The Dual Role of NNK and its Metabolite NNAL in Carcinogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its primary metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), two potent tobacco-specific nitrosamines implicated in carcinogenesis. This document details their metabolic activation, mechanisms of action, and impact on cellular signaling pathways. Quantitative data on their prevalence in biological samples and their carcinogenic effects in animal models are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for the detection and analysis of these compounds and the investigation of their cellular effects are provided, alongside visualizations of key pathways and workflows to facilitate a comprehensive understanding for researchers in oncology and drug development.

Introduction

Tobacco use remains a leading cause of preventable death worldwide, primarily due to its strong association with various cancers. Among the myriad of carcinogens present in tobacco products, tobacco-specific nitrosamines (TSNAs) are of particular concern due to their potent carcinogenic activity. NNK, a nicotine-derived nitrosamine, and its major metabolite, NNAL, are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC).[1] Understanding the intricate molecular mechanisms by which NNK and NNAL contribute to tumorigenesis is paramount for the development of effective preventative and therapeutic strategies. This guide serves as a comprehensive resource, consolidating key information on the biochemistry, toxicology, and cellular impact of these compounds.

Metabolism of NNK and NNAL

NNK is a procarcinogen that requires metabolic activation to exert its carcinogenic effects.[2] The primary metabolic pathway involves the reduction of NNK's carbonyl group to form NNAL.[3] This conversion is catalyzed by carbonyl reductases.[4] Both NNK and NNAL can undergo further metabolic transformations, including α-hydroxylation by cytochrome P450 (CYP) enzymes, which leads to the formation of DNA-reactive intermediates that can form DNA adducts, a critical step in cancer initiation.[5] Conversely, detoxification pathways such as glucuronidation of NNAL lead to the formation of NNAL-Glucs, which are more water-soluble and can be excreted from the body.

Figure 1: Metabolic pathways of NNK and NNAL.

Quantitative Data

Levels of NNAL in Human Biological Samples

NNAL is a reliable biomarker for exposure to NNK due to its longer half-life compared to the parent compound. Its presence can be detected in various biological matrices, with urine being the most common for biomonitoring.

Table 1: Representative Levels of NNAL in Human Urine and Plasma

| Population | Matrix | NNAL Concentration | Reference |

| Smokers | Plasma | 0.052 - 0.114 pmol/mL | |

| Smokers | Plasma | 10.4 - 296.0 pM (mean 59.7 ± 61.1 pM) | |

| Smokers | Urine | 0.238 - 0.498 pmol/mL | |

| Non-daily Smokers | Urine | Median: 72.5 pg/mL | |

| Daily Smokers | Urine | Median: 294.0 pg/mL | |

| Non-smokers (SHS exposed) | Urine | Detectable in 41% of participants | |

| Non-smokers | Urine | Mean background: 0.016 ± 0.029 pmol/ml |

Note: SHS = Secondhand smoke. Concentrations can vary significantly based on individual metabolism and smoking intensity.

Carcinogenicity of NNK and NNAL in Animal Models

Animal studies have been instrumental in establishing the carcinogenic potential of NNK and NNAL. Various animal models have been used to demonstrate their ability to induce tumors in multiple organs, with the lung being a primary target.

Table 2: Carcinogenicity of NNK and NNAL in Animal Models

| Compound | Animal Model | Dose and Administration | Tumor Incidence and Type | Reference | | :--- | :--- | :--- | :--- | | | NNK | A/J Mice | 100 mg/kg (single i.p. injection) | Lung hyperplasia after 14 weeks | | | NNK | Fischer 344 Rats | 0.5 - 5.0 ppm in drinking water | Lung tumors (adenomas and adenocarcinomas) | | | NNAL | A/J Mice | 2 mg/mouse (total dose, i.p.) | Lung tumors (1.5 ± 1.4 tumors/mouse) | | | NNK | Syrian Golden Hamsters | 1 - 10 mg (single s.c. injection) | Respiratory tract tumors | |

Note: i.p. = intraperitoneal; s.c. = subcutaneous.

Mechanisms of Carcinogenesis

The carcinogenic effects of NNK and NNAL are mediated through two primary mechanisms: the formation of DNA adducts leading to genetic mutations, and the activation of signaling pathways that promote cell proliferation, survival, and migration.

DNA Adduct Formation

As previously mentioned, the metabolic activation of NNK and NNAL by CYP enzymes generates highly reactive intermediates that can covalently bind to DNA, forming DNA adducts. If not repaired by the cell's DNA repair machinery, these adducts can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, such as tumor suppressor genes and oncogenes.

Activation of Cellular Signaling Pathways

NNK and NNAL can act as signaling molecules, binding to and activating cell surface receptors, thereby hijacking normal cellular communication pathways to promote cancer development.

NNK has been shown to bind with high affinity to α7 nicotinic acetylcholine (B1216132) receptors (α7nAChR). This interaction can trigger a cascade of downstream signaling events.

Figure 2: NNK-induced nAChR signaling cascade.

Activation of α7nAChR by NNK can lead to the stimulation of several key downstream pathways, including:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. NNK-induced activation of Akt has been observed in lung epithelial cells.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) component, is involved in cell proliferation, differentiation, and survival.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival.

NNK also functions as a β-adrenergic agonist, binding to β-adrenergic receptors. This interaction can stimulate cell proliferation through the release of arachidonic acid and subsequent signaling cascades.

Figure 3: NNK-induced β-adrenergic receptor signaling.

Experimental Protocols

Analysis of NNAL in Urine by LC-MS/MS

This protocol outlines a general method for the quantification of total NNAL (free NNAL + NNAL-glucuronides) in human urine.

Figure 4: Experimental workflow for NNAL analysis.

5.1.1. Materials and Reagents

-

NNAL and ¹³C₆-NNAL internal standard

-

β-glucuronidase

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

5.1.2. Sample Preparation

-

Thaw frozen urine samples to room temperature.

-

To a 1-5 mL aliquot of urine, add the internal standard (¹³C₆-NNAL).

-

Add β-glucuronidase solution and incubate at 37°C for 2-16 hours to hydrolyze the NNAL-glucuronides.

-

Condition the SPE cartridge with methanol (B129727) followed by water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with water and a low percentage of organic solvent to remove interferences.

-

Elute NNAL and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

5.1.3. LC-MS/MS Conditions

-

Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and methanol or acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for NNAL and its internal standard.

5.1.4. Data Analysis

-

Construct a calibration curve using known concentrations of NNAL standards.

-

Quantify the amount of NNAL in the urine samples by comparing the peak area ratio of NNAL to the internal standard against the calibration curve.

Investigation of NNK-Induced Signaling Pathway Activation

This protocol provides a general framework for assessing the activation of key signaling proteins in response to NNK treatment in cell culture.

5.2.1. Cell Culture and Treatment

-

Culture the desired cell line (e.g., human lung adenocarcinoma A549 cells) in appropriate growth medium.

-

Seed cells in culture plates and allow them to adhere and grow to a suitable confluency (typically 70-80%).

-

Starve the cells in serum-free medium for several hours to reduce basal signaling activity.

-

Treat the cells with various concentrations of NNK for different time points. Include a vehicle control (e.g., DMSO).

5.2.2. Protein Extraction

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

5.2.3. Western Blotting

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., phospho-Akt, phospho-ERK).

-

Also, probe separate membranes with antibodies against the total forms of these proteins to serve as loading controls.

-

Wash the membranes and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

5.2.4. Data Analysis

-

Quantify the intensity of the protein bands using densitometry software.

-

Normalize the intensity of the phosphorylated protein bands to the intensity of the corresponding total protein bands to determine the relative level of protein activation.

Conclusion

NNK and its metabolite NNAL are potent tobacco-specific carcinogens that contribute significantly to the development of smoking-related cancers. Their dual mechanism of action, involving both genotoxic and non-genotoxic effects through the activation of key cellular signaling pathways, underscores their importance in carcinogenesis. This technical guide provides a consolidated resource for researchers, summarizing the current understanding of NNK and NNAL, presenting key quantitative data, and detailing essential experimental protocols. A thorough understanding of these compounds and their cellular targets is crucial for the development of novel strategies for cancer prevention and therapy in tobacco users.

References

- 1. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Studies of Cancer in Experimental Animals - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Beta-adrenergic modulation of NNK-induced lung carcinogenesis in hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phenxtoolkit.org [phenxtoolkit.org]

The Genotoxicity of NNK: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Genotoxic Mechanisms of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

Introduction

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent, tobacco-specific nitrosamine (B1359907) that is a significant contributor to the carcinogenic properties of tobacco products. Classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), NNK has been extensively studied for its genotoxic effects, which are central to its role in tumorigenesis. This technical guide provides a comprehensive overview of the genotoxicity of the NNK standard, detailing its metabolic activation, mechanisms of DNA damage, and the cellular pathways it perturbs. The information is tailored for researchers, scientists, and drug development professionals engaged in oncology, toxicology, and pharmacology.

Metabolic Activation of NNK

NNK itself is a procarcinogen and requires metabolic activation to exert its genotoxic effects. This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2A13 being particularly efficient in the human respiratory tract. The metabolic activation of NNK proceeds through two main pathways: α-hydroxylation of the methylene (B1212753) and methyl carbons adjacent to the N-nitroso group.

-

Methylene α-hydroxylation: This pathway generates a methanediazohydroxide intermediate, which is a potent methylating agent. This intermediate can react with DNA to form various methyl-DNA adducts, with O⁶-methylguanine (O⁶-meG) being one of the most mutagenic lesions.

-

Methyl α-hydroxylation: This pathway leads to the formation of a pyridyloxobutylating (POB) agent. This reactive intermediate can form bulky DNA adducts, such as O²-pyridyloxobutylthymidine (O²-pobdT) and 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-pobG).

Additionally, NNK can be reduced to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which is also a potent lung carcinogen and can undergo similar metabolic activation to form pyridylhydroxybutyl (PHB) DNA adducts.

Metabolic activation pathway of NNK leading to DNA adduct formation.

Mechanisms of Genotoxicity

The genotoxicity of NNK stems from the formation of covalent DNA adducts that can lead to miscoding during DNA replication, resulting in permanent mutations if not repaired. These mutations can activate proto-oncogenes and inactivate tumor suppressor genes, driving the process of carcinogenesis.

DNA Adduct Formation

The various DNA adducts formed from NNK metabolism have different mutagenic potentials and repair efficiencies.

| DNA Adduct Type | Key Adducts | Mutagenic Potential |

| Methyl Adducts | O⁶-methylguanine (O⁶-meG), 7-methylguanine (B141273) (7-meG) | O⁶-meG is highly miscoding, leading to G:C to A:T transitions. |

| Pyridyloxobutyl (POB) Adducts | O²-pyridyloxobutylthymidine (O²-pobdT), 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-pobG) | Bulky adducts that can block DNA replication and transcription. |

| Pyridylhydroxybutyl (PHB) Adducts | Derived from NNAL metabolism. | Also form bulky adducts that contribute to genotoxicity. |

Mutagenicity

NNK has been shown to be mutagenic in a variety of in vitro and in vivo test systems. A hallmark of NNK-induced mutagenesis is the induction of G:C to A:T transitions, which is consistent with the miscoding properties of the O⁶-meG adduct. These mutations are frequently observed in the K-ras proto-oncogene in lung tumors from NNK-treated animals.

Table 1: Quantitative Data on NNK-Induced K-ras Mutations in A/J Mice

| Treatment Group | Number of Tumors Analyzed | Tumors with K-ras Mutation (%) |

| NNK alone | 11 | 45.5% |

Data adapted from studies on NNK-induced lung tumorigenesis in FVB/N mice.

Experimental Protocols for Genotoxicity Assessment

A battery of standardized assays is used to evaluate the genotoxic potential of substances like NNK.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Protocol:

-

Bacterial Strains: Salmonella typhimurium strains TA100 (detects base-pair substitutions) and TA1535 (also detects base-pair substitutions) are commonly used for testing nitrosamines like NNK.

-

Metabolic Activation: Since NNK requires metabolic activation, the assay is performed in the presence of a mammalian liver homogenate, typically the S9 fraction from Aroclor-1254 induced rats or hamsters.

-

Procedure:

-

A mixture of the tester strain, the test compound (NNK) at various concentrations, and the S9 mix (or buffer for the non-activation control) is prepared.

-

This mixture is pre-incubated at 37°C to allow for metabolic activation and interaction with the bacterial DNA.

-

The mixture is then mixed with molten top agar (B569324) and poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the solvent control, and this increase is typically at least double the background reversion rate.

Table 2: Representative Ames Test Data for NNK

| NNK Concentration (µ g/plate ) | S. typhimurium Strain | Metabolic Activation (S9) | Mean Revertant Colonies ± SD |

| 0 (Solvent Control) | TA100 | + | 120 ± 15 |

| 50 | TA100 | + | 250 ± 25 |

| 100 | TA100 | + | 480 ± 40 |

| 250 | TA100 | + | 950 ± 70 |

Note: These are representative data based on published literature; actual results may vary.

Micronucleus Assay

The in vitro micronucleus assay is a cytogenetic test that detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.

Experimental Protocol:

-

Cell System: Human peripheral blood lymphocytes are a commonly used cell type for this assay.

-

Procedure:

-

Isolated lymphocytes are stimulated to divide using a mitogen (e.g., phytohemagglutinin).

-

The cells are then treated with NNK at various concentrations, typically in the presence of an S9 metabolic activation system.

-

Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

-

After an appropriate incubation period (e.g., 24-48 hours post-treatment), the cells are harvested, fixed, and stained.

-

-

Data Analysis: The frequency of micronucleated binucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Table 3: Representative Micronucleus Assay Data for NNK in Human Lymphocytes

| NNK Concentration (µM) | Frequency of Micronucleated Binucleated Cells (%) |

| 0 (Control) | 1.5 ± 0.3 |

| 50 | 3.2 ± 0.5 |

| 100 | 5.8 ± 0.8 |

| 200 | 9.5 ± 1.2 |

Note: These are representative data based on published literature; actual results may vary.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, the assay can detect single-strand breaks, double-strand breaks, and alkali-labile sites.

Experimental Protocol:

-

Cell System: Peripheral blood lymphocytes or other eukaryotic cells can be used.

-

Procedure:

-

Cells are treated with NNK at various concentrations.

-

The cells are then embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

-

The cells are lysed to remove membranes and cytoplasm, leaving behind the nucleoid containing the DNA.

-

The slides are then subjected to electrophoresis under alkaline conditions.

-

During electrophoresis, fragmented DNA migrates out of the nucleoid, forming a "comet tail."

-

The DNA is stained with a fluorescent dye and visualized by fluorescence microscopy.

-

-

Data Analysis: The extent of DNA damage is quantified by measuring various parameters of the comet, such as the Olive tail moment (a product of the tail length and the fraction of DNA in the tail) and the percentage of DNA in the tail. A dose-dependent increase in these parameters indicates DNA damage.

Table 4: Representative Comet Assay Data for NNK in Human Lymphocytes

| NNK Concentration (µM) | Olive Tail Moment (Arbitrary Units) | % DNA in Tail |

| 0 (Control) | 1.2 ± 0.2 | 5 ± 1 |

| 25 | 3.5 ± 0.4 | 12 ± 2 |

| 50 | 6.8 ± 0.7 | 25 ± 4 |

| 100 | 12.1 ± 1.5 | 40 ± 6 |

Note: These are representative data based on published literature; actual results may vary.

Signaling Pathways Implicated in NNK-Induced Genotoxicity

NNK not only directly damages DNA but also activates several signaling pathways that can contribute to its genotoxic and carcinogenic effects. These pathways can promote cell proliferation, survival, and inhibit apoptosis, thereby allowing cells with DNA damage to persist and accumulate further mutations.

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. NNK has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as Bad, and promote cell cycle progression, thereby creating a cellular environment that is more permissive for the fixation of NNK-induced DNA damage into permanent mutations.

β-Adrenergic Receptor Signaling

NNK can bind to and activate β-adrenergic receptors, which are typically stimulated by catecholamines like epinephrine. This activation can lead to an increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA). PKA can, in turn, activate downstream signaling cascades, including the MAPK/ERK pathway, which promotes cell proliferation.

Signaling pathways activated by NNK contributing to genotoxicity.

Conclusion

The genotoxicity of the NNK standard is a multi-faceted process initiated by its metabolic activation to reactive intermediates that form a spectrum of DNA adducts. These adducts, if not repaired, can lead to mutations and genomic instability, key events in the initiation of cancer. The genotoxic effects of NNK are further amplified by its ability to modulate critical cellular signaling pathways that promote the survival and proliferation of damaged cells. A thorough understanding of these mechanisms is crucial for the development of effective strategies for the prevention and treatment of tobacco-related cancers. This guide provides a foundational resource for researchers to delve deeper into the complex and critical area of NNK-induced genotoxicity.

Unveiling NNK Exposure: A Technical Guide to Human Biomarkers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biomarkers used to assess human exposure to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific lung carcinogen. Understanding these biomarkers is crucial for research into tobacco-related diseases, the development of harm-reduction strategies, and the evaluation of novel tobacco products. This guide details the primary urinary, blood, and tissue-based biomarkers, presents quantitative data for comparative analysis, outlines detailed experimental protocols, and visualizes key biological and experimental pathways.

Core Biomarkers of NNK Exposure

Exposure to NNK can be quantified through the measurement of its metabolites in urine and the detection of NNK-induced molecular damage in the form of DNA and protein adducts.

Urinary Biomarkers: NNAL and its Glucuronides

The most reliable and widely used non-invasive biomarkers for NNK exposure are its primary metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), and its glucuronidated conjugates (NNAL-Gluc).[1] "Total NNAL," the sum of free NNAL and NNAL-Gluc, is excreted in urine and serves as an excellent indicator of NNK uptake.[1] NNAL has a long half-life of 10-45 days, making it suitable for assessing long-term exposure.[2]

Macromolecular Adducts: DNA and Protein Adducts

Metabolic activation of NNK produces reactive intermediates that can bind covalently to DNA and proteins, forming adducts. These adducts are direct evidence of genotoxic damage and are considered critical biomarkers for assessing cancer risk.

-

DNA Adducts: NNK-derived DNA adducts, such as O6-methylguanine (O6-mG) and pyridyloxobutyl (POB) adducts, can lead to miscoding during DNA replication and initiate carcinogenesis.[3][4] These adducts can be measured in target tissues like the lung and in surrogate tissues such as white blood cells.

-

Hemoglobin Adducts: NNK and its metabolites can also form adducts with hemoglobin in red blood cells. The measurement of these adducts, which reflects exposure over the lifespan of an erythrocyte (approximately 120 days), provides a stable, medium-to-long-term biomarker of NNK exposure.

Quantitative Data on NNK Exposure Biomarkers

The following tables summarize quantitative data on key NNK exposure biomarkers in various human populations. These values can vary based on factors such as the type and amount of tobacco product used, individual metabolism, and analytical methods.

Table 1: Urinary Total NNAL Levels in Different Populations

| Population | Geometric Mean (pg/mL) | 95% Confidence Interval (pg/mL) | Reference |

| Smokers | |||

| Daily Smokers | 294.0 | 148.0–542.0 | |

| Non-Daily Smokers | 72.5 | 14.8–211.0 | |

| Smokeless Tobacco Users | |||

| Snuff-only users | 1,243.6 | 885.6–1746.4 | |

| Chewing tobacco-only users | 711.6 | 550.9–919.2 | |

| Non-Smokers | |||

| Exposed to Secondhand Smoke | Detectable (41% of participants) | - | |

| Not Exposed to Secondhand Smoke | Below Limit of Detection | - |

Table 2: Hemoglobin Adduct Levels in Different Populations

| Population | Mean Adduct Level (fmol HPB/g Hb) | Standard Deviation | Reference |

| Snuff Dippers | 517 | 538 | |

| Smokers | 79.6 | 189 | |

| Non-Smokers | 29.3 | 25.9 | |

| (HPB: 4-hydroxy-1-(3-pyridyl)-1-butanone, released from hemoglobin adducts upon hydrolysis) |

Table 3: NNK-Derived DNA Adduct Levels in Human Lung Tissue

| Population | Adduct Type | Adduct Level (adducts per 10^8 nucleotides) | Reference |

| Smokers | 4-ABP-C8-dG | 2.3 - 12 | |

| Smokers | BPDE-N2-dG | 0.031 (per 10^8 nucleotides) | |

| Non-Smokers | BPDE-N2-dG | 0.013 (per 10^8 nucleotides) | |

| (4-ABP-C8-dG and BPDE-N2-dG are examples of DNA adducts found in higher levels in smokers) |

Experimental Protocols

Accurate quantification of NNK biomarkers is essential for reliable exposure assessment. The following sections provide detailed methodologies for the analysis of urinary NNAL and DNA adducts.

Protocol for Urinary Total NNAL Analysis by LC-MS/MS

This protocol is based on methods used by the Centers for Disease Control and Prevention (CDC) for the National Health and Nutrition Examination Survey (NHANES).

1. Sample Preparation:

- To a 5 mL urine sample, add 50 µL of a 500 pg/mL solution of the internal standard, NNAL-d3.

- Add 0.5 mL of 2 M sodium potassium phosphate (B84403) buffer (pH 7.0).

- Add 50 µL of β-glucuronidase solution (50 mg/mL in 0.1 M phosphate buffer).

- Incubate the mixture at 37°C for 20-24 hours to hydrolyze the NNAL-glucuronides to free NNAL.

2. Extraction:

- Perform a supported liquid-liquid extraction (LLE) on the incubated sample.

- Follow with a further liquid-liquid extraction step to concentrate the analyte.

3. Solid-Phase Extraction (SPE) Cleanup:

- Use a C18 SPE cartridge for cleanup.

- Condition the cartridge with methanol (B129727) followed by water.

- Load the extracted sample onto the cartridge.

- Wash the cartridge with a series of solvents to remove interfering substances.

- Elute NNAL with an appropriate solvent mixture (e.g., methanol).

4. LC-MS/MS Analysis:

- Chromatographic Separation:

- Column: A C18 reverse-phase column (e.g., Zorbax SB C18, 1.8 µm, 3.0 × 150 mm).

- Mobile Phase A: 15 mM ammonium (B1175870) acetate (B1210297) in water.

- Mobile Phase B: Methanol.

- Gradient Elution: Start with a low percentage of mobile phase B, and gradually increase the concentration to elute NNAL.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

- Mass Spectrometry Detection:

- Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

- Ionization Mode: Positive ion mode.

- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for NNAL (e.g., m/z 210 → 180) and the internal standard NNAL-d3.

5. Quantification:

- Generate a standard curve using known concentrations of NNAL.

- Calculate the concentration of NNAL in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Methodology for NNK-Derived DNA Adduct Analysis

The analysis of DNA adducts is a complex process that requires highly sensitive analytical techniques due to the low levels of adducts typically present in human tissues. Common methods include ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. DNA Isolation:

- Isolate high-purity DNA from tissue samples (e.g., lung biopsy) or white blood cells using standard DNA extraction protocols (e.g., phenol-chloroform extraction or commercial kits).

2. DNA Hydrolysis:

- Enzymatic Digestion (for LC-MS/MS): Digest the DNA to individual nucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.

- Acid Hydrolysis (for specific adducts): For certain adducts like pyridyloxobutyl (POB) adducts, mild acid hydrolysis can be used to release the adducted base.

3. Adduct Enrichment (Optional but Recommended):

- Use techniques like immunoaffinity chromatography with antibodies specific to the DNA adduct of interest to enrich the adducted nucleosides from the complex mixture of normal nucleosides.

4. ³²P-Postlabeling Assay:

- Digest DNA to 3'-mononucleotides.

- Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

- Separate the ³²P-labeled adducted nucleotides by multidimensional thin-layer chromatography (TLC).

- Quantify the adducts by autoradiography and scintillation counting.

5. LC-MS/MS Analysis:

- Chromatographic Separation:

- Use a reverse-phase C18 column with a gradient elution program, typically involving a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of a modifier like formic acid.

- Mass Spectrometry Detection:

- Employ a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) or a triple quadrupole mass spectrometer for sensitive and specific detection.

- Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify known adducts based on their specific precursor and fragment ions.

6. Quantification:

- Use isotopically labeled internal standards for each adduct to ensure accurate quantification.

- Generate a standard curve with known amounts of the synthesized DNA adduct standards.

- Express adduct levels as the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic activation of NNK, the experimental workflow for urinary NNAL analysis, and the logical relationship between NNK exposure and cancer risk.

References

- 1. NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen - Canada.ca [canada.ca]

- 2. Comparison of urine 4-(methylnitrosamino)-1-(3)pyridyl-1-butanol and cotinine for assessment of active and passive smoke exposure in urban adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of a Potent Carcinogen: A Technical History of NNK in Tobacco

A deep dive into the seminal research that unveiled the presence and carcinogenic nature of Nicotine-derived Nitrosamino Ketone (NNK), a key tobacco-specific nitrosamine. This guide details the historical context, experimental methodologies, and the profound implications of its discovery for cancer research and public health.

Introduction

The identification of specific chemical agents responsible for the carcinogenic properties of tobacco has been a cornerstone of modern cancer research. Among the most significant of these discoveries was the isolation and characterization of a potent carcinogen known as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, or NNK. This nicotine-derived nitrosamine, formed during the curing and processing of tobacco, has since been classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), signifying it is carcinogenic to humans. This technical guide provides a comprehensive history of the discovery of NNK, detailing the pioneering researchers, the analytical techniques that enabled its identification, and the early quantitative findings that laid the groundwork for our current understanding of tobacco-induced carcinogenesis.

The Pioneers: Hecht and Hoffmann

The discovery of NNK is intrinsically linked to the work of Dr. Stephen S. Hecht and Dr. Dietrich Hoffmann at the American Health Foundation in the late 1970s and early 1980s. Their research focused on identifying the specific components in tobacco and tobacco smoke that were responsible for its cancer-causing effects. Building on the knowledge that nitrosamines were a class of potent carcinogens, they hypothesized that nicotine, the primary alkaloid in tobacco, could serve as a precursor for the formation of unique nitrosamines during tobacco processing.

The Seminal Discovery: Identification and Synthesis

While the exact first publication detailing the synthesis and identification of NNK is a subject of historical nuance within a rapid series of publications from the Hecht and Hoffmann laboratories, a pivotal and frequently cited early paper that solidified its importance is their 1980 publication in Cancer Research. This work, along with others from the same period, detailed the carcinogenicity of both N'-nitrosonornicotine (NNN) and the newly identified NNK in F344 rats. These studies were critical in establishing NNK as a powerful, organ-specific carcinogen, particularly for the lung.

The discovery was not a singular event but rather a culmination of meticulous work involving the chemical synthesis of suspected nicotine-derived nitrosamines and the development of sophisticated analytical methods to detect their presence in tobacco products.

Early Quantitative Analysis: Unveiling the Threat

Initial studies in the early 1980s by Hoffmann, Hecht, and their colleagues provided the first quantitative data on the presence of NNK in various tobacco products. These findings were alarming, revealing significant levels of this potent carcinogen in commercially available cigarettes and smokeless tobacco.

| Tobacco Product Type | NNK Concentration Range (µg/g, parts per million) | Mainstream Smoke NNK per Cigarette (ng) | Sidestream Smoke NNK per Cigarette (ng) |

| U.S. Commercial Cigarette Tobacco (1980s) | 0.34 - 0.91[1] | 26 - 133[1] | - |

| U.S. Non-filter Cigarette (late 1970s-1992) | - | 110 - 176[2] | - |

| International Commercial Cigarettes (2004) | - | Not detected - 1749[3] | - |

| U.S. Commercial Cigarettes (2010) | 1.43 - 4.65 (NNK + NNN)[3] | 20 - 232 (NNN), 26 - 133 (NNK) | - |

| Smokeless Tobacco (Snuff) (1980s) | 5 - 106 (Total TSNAs) | - | - |

Data compiled from multiple sources and represents a range of findings from the early era of NNK research. Concentrations can vary significantly based on tobacco type, curing methods, and analytical techniques.

Experimental Protocols of the Era

The identification and quantification of NNK in the complex matrix of tobacco and tobacco smoke required the development and application of highly sensitive and specific analytical techniques. The primary method employed in the initial discovery and subsequent quantitative studies was Gas Chromatography-Thermal Energy Analysis (GC-TEA).

Detailed Methodology: Gas Chromatography-Thermal Energy Analysis (GC-TEA) for NNK in Tobacco Smoke (circa early 1980s)

This protocol is a composite representation of the methods described in the literature from that period.

1. Sample Collection:

-

Mainstream smoke from a specified number of cigarettes (typically 10-20) was drawn through a glass fiber filter pad using a smoking machine calibrated to standard puffing parameters (e.g., 35 mL puff volume of 2 seconds duration, once per minute).

-

The particulate matter collected on the filter pad was used for subsequent analysis.

2. Extraction:

-

The filter pad was placed in a flask with a suitable solvent, typically dichloromethane (B109758) or a buffered aqueous solution (e.g., ascorbic acid solution at pH 4.5).

-

The flask was agitated (e.g., shaken or sonicated) for a specified period to extract the nitrosamines from the filter pad.

-

For smokeless tobacco, a weighed amount of the product was directly extracted with a buffer solution.

3. Cleanup and Fractionation:

-

The crude extract was then subjected to a cleanup procedure to remove interfering compounds. This often involved liquid-liquid extraction and column chromatography.

-

A common technique involved partitioning the extract against different pH solutions to separate acidic, basic, and neutral fractions. The tobacco-specific nitrosamines are typically found in the neutral fraction.

-

The neutral fraction was then often passed through an alumina (B75360) column for further purification.

4. Gas Chromatography (GC) Separation:

-

An aliquot of the purified extract was injected into a gas chromatograph.

-

The GC was equipped with a capillary column (e.g., DB-1301) suitable for separating the different nitrosamines.

-

A temperature program was used to elute the compounds from the column at different times based on their volatility and interaction with the column's stationary phase.

5. Thermal Energy Analyzer (TEA) Detection:

-

The eluent from the GC column was passed into the TEA detector.

-

The TEA detector operates on the principle of pyrolyzing the N-nitroso compounds to release a nitric oxide (NO) radical.

-

This NO radical then reacts with ozone in a reaction chamber, producing electronically excited nitrogen dioxide (NO₂*).

-

As the excited nitrogen dioxide decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube.

-

The intensity of the light emitted is directly proportional to the amount of the N-nitroso compound present.

-

The TEA is highly specific for N-nitroso compounds, which was crucial for their detection in the complex mixture of tobacco smoke.

6. Quantification:

-

The amount of NNK in the sample was determined by comparing the peak area of NNK in the sample chromatogram to the peak areas of known concentrations of an NNK standard.

-

An internal standard, such as N-nitrosoguvacoline (NG), was often added to the sample at the beginning of the extraction process to correct for any losses during sample preparation and analysis.

The Biological Impact: Metabolic Activation and Signaling Pathways

Early research following the discovery of NNK focused on understanding its mechanism of carcinogenicity. It was quickly established that NNK itself is a procarcinogen and requires metabolic activation by cytochrome P450 enzymes to exert its DNA-damaging effects. This activation leads to the formation of DNA adducts, which, if not repaired, can result in mutations in critical genes like KRAS and initiate the process of carcinogenesis.

Subsequent research has revealed that NNK also promotes cancer development and progression through the activation of various signaling pathways, contributing to increased cell proliferation, migration, invasion, and resistance to chemotherapy.

NNK-Induced Signaling Pathways

Caption: NNK activates signaling pathways promoting cancer progression.

Experimental Workflow for NNK Discovery

Caption: Workflow for the discovery and characterization of NNK.

Conclusion